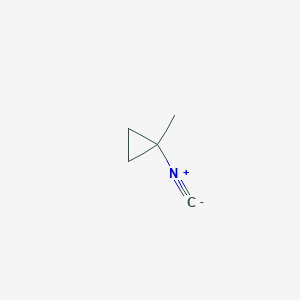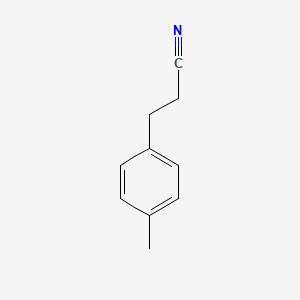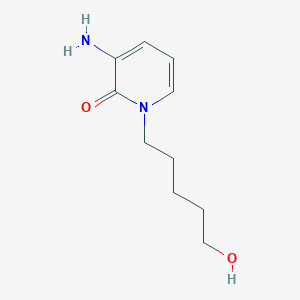
3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinone core with an amino group at the 3-position and a hydroxypentyl side chain at the 1-position, making it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction where a suitable pyridinone derivative is reacted with an aminoalkyl halide under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-Amino-1-(5-oxopentyl)pyridin-2(1h)-one.
Reduction: Formation of 3-Amino-1-(5-hydroxypentyl)dihydropyridin-2(1h)-one.
Substitution: Formation of various substituted derivatives depending on the reactants used.
科学的研究の応用
3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the hydroxypentyl side chain can enhance its solubility and bioavailability. The pyridinone core can participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(5-hydroxyhexyl)pyridin-2(1h)-one
- 3-Amino-1-(4-hydroxypentyl)pyridin-2(1h)-one
- 3-Amino-1-(5-hydroxybutyl)pyridin-2(1h)-one
Uniqueness
3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one is unique due to its specific hydroxypentyl side chain, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and interaction with biological targets.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
3-amino-1-(5-hydroxypentyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c11-9-5-4-7-12(10(9)14)6-2-1-3-8-13/h4-5,7,13H,1-3,6,8,11H2 |
InChIキー |
MJKNRJQUIMWVQP-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C(=C1)N)CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



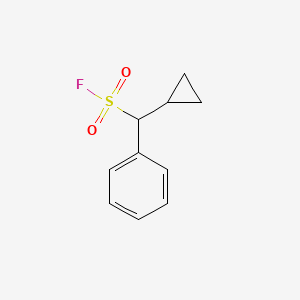
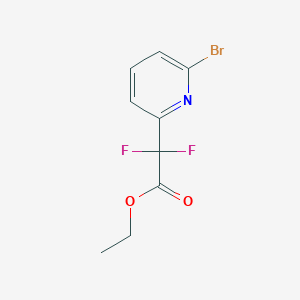
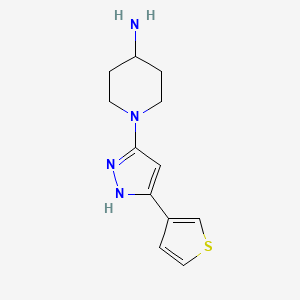
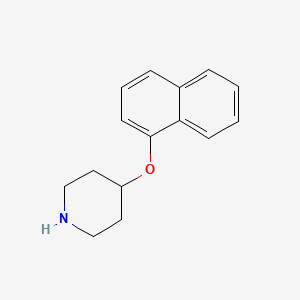
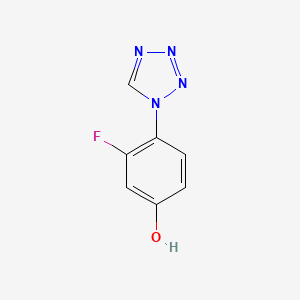
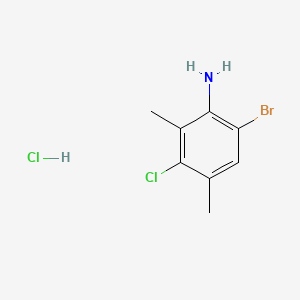
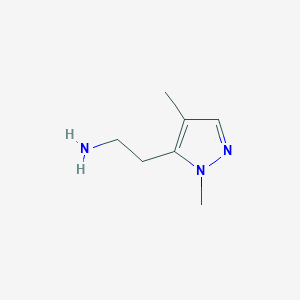
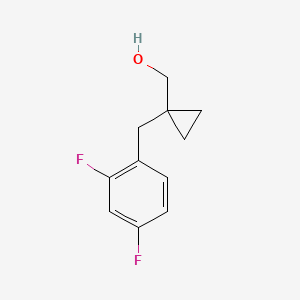

![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)

